(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
Description
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride (CAS: 3026598-01-3) is a chiral benzonitrile derivative with a molecular formula of C₉H₈BrClF₂N₂ and a molecular weight of 297.53 g/mol . The compound features a benzonitrile core substituted with bromo and fluoro groups at positions 4, 2, and 6, respectively, along with an (S)-configured 1-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the amine group.
Properties
Molecular Formula |
C9H8BrClF2N2 |
|---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
VQTNWBNSCQWISA-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzonitrile core, which is then functionalized with bromine and fluorine atoms.
Chiral Aminoethyl Group Introduction:
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral aminoethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Key properties :
- Storage : Requires storage under inert atmosphere at room temperature .
- Hazard profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
To contextualize its uniqueness, this section compares the compound with structurally related benzonitrile and benzamide derivatives.
Structural Analogues
Key Observations :
Halogenation: The target compound uniquely combines bromine and two fluorines on the aromatic ring, which may enhance electron-withdrawing effects compared to mono-fluorinated analogues (e.g., the 4-fluoro derivative in ). Bromine’s larger atomic radius could also influence steric interactions in binding applications.
Chirality : All (S)-configured analogues (e.g., entries 1, 3, 4) share stereochemical complexity, critical for enantioselective interactions in drug design.
Biological Activity
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₈BrClF₂N₂
- Molecular Weight : 297.53 g/mol
- CAS Number : 105942-08-3
- Purity : Typically >95% in commercial preparations
The biological activity of (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors involved in neurotransmission, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Modulation : The compound has been shown to selectively bind to adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like dopamine and serotonin.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models by modulating serotonin levels. |
| Neuroprotective Properties | Demonstrates protective effects against neurotoxicity induced by various agents in vitro. |
| Antitumor Activity | Preliminary studies indicate that it may inhibit tumor cell proliferation in specific cancer cell lines. |
Case Studies
-
Antidepressant Effects in Rodent Models
- A study conducted on rodents demonstrated that administration of (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride resulted in significant reductions in depressive-like behaviors when compared to control groups. The compound increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.
-
Neuroprotection Against Oxidative Stress
- Another investigation focused on the neuroprotective effects of this compound against oxidative stress. In vitro experiments showed that it reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent.
-
Inhibition of Cancer Cell Proliferation
- Preliminary findings from a study on human cancer cell lines revealed that (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride inhibited cell growth and induced apoptosis in certain types of cancer cells, such as breast and prostate cancer cells.
Safety and Toxicology
While the biological activity is promising, safety data indicate that (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can exhibit toxicity at higher doses. Adverse effects may include:
- Skin irritation
- Eye irritation
- Respiratory issues upon inhalation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
